molecular formula C24H43N B039032 4-Octadecylaniline CAS No. 114235-67-5

4-Octadecylaniline

Cat. No. B039032
CAS RN: 114235-67-5
M. Wt: 345.6 g/mol
InChI Key: CCRTYBGROAGVGK-UHFFFAOYSA-N
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Description

4-Octadecylaniline is an organic compound with the linear formula CH3(CH2)17C6H4NH2 . It has a molecular weight of 345.60 . It is used in the fabrication of alternate-layer Langmuir-Blodgett (LB) films .


Molecular Structure Analysis

The molecular structure of 4-Octadecylaniline is represented by the SMILES string CCCCCCCCCCCCCCCCCCc1ccc(N)cc1 . This indicates that the molecule consists of a long alkyl chain (18 carbons) attached to an aniline group.


Physical And Chemical Properties Analysis

4-Octadecylaniline has a boiling point of 240-245 °C at 0.4 mmHg and a melting point of 59-63 °C . It is a solid at room temperature .

Scientific Research Applications

Fabrication of Langmuir-Blodgett (LB) Films

4-Octadecylaniline has been used in the fabrication of alternate-layer Langmuir-Blodgett (LB) films . LB films are a class of thin films which consist of an organized array of molecules. They are used in various fields such as electronics, optoelectronics, and biophysics.

Pyroelectric Activity Assessment

In addition to the fabrication of LB films, 4-Octadecylaniline has also been used to assess pyroelectric activity in these films . Pyroelectricity is the ability of certain materials to generate a temporary voltage when they are heated or cooled. This property is used in infrared sensors, laser systems, and other applications.

Safety and Hazards

4-Octadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

This compound is a long-chain aniline derivative, and its interactions with biological targets are likely to be influenced by its lipophilic alkyl chain and the presence of the aniline group .

Mode of Action

It has been used in the fabrication of alternate-layer langmuir-blodgett (lb) films, suggesting that it may interact with lipid membranes or other hydrophobic targets . The aniline group could potentially undergo various chemical reactions, contributing to its biological activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Octadecylaniline are not well-studied. Its long alkyl chain suggests it may have good lipid solubility, potentially influencing its absorption and distribution. The aniline group could be subject to metabolic transformations .

Result of Action

Its use in the fabrication of LB films suggests it may influence membrane properties or functions

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Octadecylaniline. Its long alkyl chain might interact with other hydrophobic substances, and its aniline group could be sensitive to changes in pH .

properties

IUPAC Name

4-octadecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRTYBGROAGVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393672
Record name 4-Octadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octadecylaniline

CAS RN

114235-67-5
Record name 4-Octadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-octadecylaniline suitable for creating pyroelectric Langmuir-Blodgett films?

A1: 4-Octadecylaniline, when alternated with 22-tricosenoic acid in LB films, contributes to a high pyroelectric coefficient. This is attributed to the specific inter-layer bonding between these molecules, as revealed by infrared spectroscopy []. The long alkyl chain in 4-octadecylaniline likely promotes organized packing within the film, while the terminal amine group can interact with the carboxylic acid group of 22-tricosenoic acid, potentially through hydrogen bonding, influencing the overall dipole moment and thus pyroelectric properties.

Q2: How does the choice of substrate affect the pyroelectric performance of LB films containing 4-octadecylaniline?

A2: The research indicates that the substrate can negatively impact the responsivity of LB film devices. Furthermore, studies using different substrate materials revealed a significant piezoelectrically induced secondary effect on the overall pyroelectric coefficient, especially at temperatures around 250 K []. This suggests that mechanical strain at the film-substrate interface, influenced by substrate properties, can impact the film's electrical response to temperature changes.

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